HA14-1 is a small organic compound that was first identified through a computer-based screening strategy aimed at discovering ligands for the Bcl-2 protein [ [] ]. This molecule is classified as a Bcl-2 inhibitor, specifically targeting the surface pocket of the Bcl-2 protein that is crucial for its biological function [ [] ]. HA14-1 plays a significant role in scientific research as a tool to investigate Bcl-2 regulated apoptotic pathways and its impact on cellular processes like tumor cell death [ [] ].
HA14-1 was first reported in research aimed at identifying small-molecule antagonists of B-cell lymphoma 2. Its classification falls under the category of chemical inhibitors targeting apoptotic pathways, particularly in cancer treatment. The compound has been extensively studied for its effects on various cancer cell lines, including glioblastoma and follicular lymphoma, demonstrating its role in enhancing the efficacy of chemotherapy and radiotherapy .
The synthesis of HA14-1 involves several key steps:
The detailed procedure includes:
HA14-1 has a molecular formula of and a molecular weight of approximately 409.23 g/mol. Its structure features a chromene backbone with various functional groups that contribute to its biological activity:
The structural analysis indicates that HA14-1 binds within the hydrophobic pocket of B-cell lymphoma 2, disrupting its interaction with pro-apoptotic proteins.
HA14-1 primarily participates in biochemical reactions involving apoptosis induction through its interaction with B-cell lymphoma 2. Key reactions include:
The compound's effectiveness has been demonstrated in both in vitro and in vivo studies, where it enhances the cytotoxic effects of standard chemotherapeutic agents.
The mechanism through which HA14-1 exerts its effects involves several steps:
This mechanism highlights HA14-1's potential as an adjunct therapy in cancer treatment regimens.
The physical and chemical properties of HA14-1 are critical for its application in research and potential therapeutic use:
These properties facilitate its use in laboratory settings for further research into its biological effects.
HA14-1 has several significant applications in scientific research and potential clinical settings:
The discovery of the BCL-2 gene at the t(14;18) translocation breakpoint in follicular lymphoma (FL) revealed its fundamental role in blocking mitochondrial apoptosis by preserving outer mitochondrial membrane integrity. Bcl-2 overexpression enables cancer cells to evade apoptosis, contributing to tumorigenesis and chemoresistance across diverse malignancies, including leukemia, lymphoma, and solid tumors [1] [10]. Early strategies to target Bcl-2 included antisense oligonucleotides (e.g., oblimersen), which downregulated BCL-2 mRNA but faced pharmacological limitations. This spurred interest in small-molecule inhibitors capable of directly disrupting Bcl-2’s hydrophobic binding groove—a structural pocket essential for its sequestration of pro-apoptotic proteins like Bax and Bak [1] [6].
HA14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) was the first synthetic small-molecule Bcl-2 inhibitor identified through structure-based in silico screening. It binds the Bcl-2 surface pocket with an IC~50~ of ~9 μM, displacing pro-apoptotic proteins like Bax to initiate caspase-dependent apoptosis [9] [10]. Its discovery in 2000 validated the pharmacological feasibility of targeting protein-protein interactions within the Bcl-2 family and provided a prototype for developing next-generation BH3 mimetics [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7